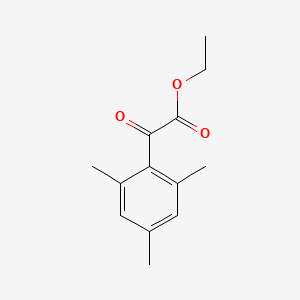

Ethyl mesitylglyoxylate

Description

Significance of Alpha-Keto Esters as Synthons in Complex Molecule Construction

The dual electrophilic nature of the adjacent carbonyl and ester groups allows α-keto esters to participate in a wide array of chemical transformations. google.com They serve as versatile synthons, which are molecular fragments that can be readily incorporated into larger, more complex structures. Their ability to undergo reactions such as nucleophilic additions, cycloadditions, and various condensation reactions makes them indispensable tools for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. google.commdpi.com The strategic introduction of an α-keto ester functional group is a key step in the synthesis of many biologically important molecules. researchgate.net

Overview of Glyoxylate (B1226380) Derivatives in Contemporary Chemical Research

Glyoxylate derivatives, a subclass of α-keto esters, are distinguished by the presence of a formyl group attached to the ester. Ethyl glyoxylate, for instance, is a widely used intermediate in the synthesis of pharmaceuticals due to the high reactivity of its aldehyde function. fishersci.ie In recent years, research has expanded to include a variety of glyoxylate derivatives, exploring how different substituents on the carbonyl group influence their reactivity and potential applications. mdpi.com This has led to their use in areas such as polymer chemistry, where they can act as monomers for biodegradable polymers, and in materials science.

Position of Ethyl Mesitylglyoxylate within the Alpha-Keto Ester Family for Academic Inquiry

This compound, with its bulky mesityl (2,4,6-trimethylphenyl) group, occupies a unique position within the α-keto ester family. This steric hindrance significantly influences its reactivity and selectivity in chemical reactions, making it a subject of dedicated academic inquiry.

The primary rationale for the focused study of this compound stems from the influence of its sterically demanding mesityl group. This structural feature can lead to enhanced stereoselectivity in asymmetric reactions, a critical aspect in the synthesis of chiral drugs and other enantiomerically pure compounds. The compound's reactivity has been explored in various transformations, including asymmetric reductions and cycloaddition reactions, demonstrating its utility as a specialized building block. researchgate.netbohrium.com

The study of glyoxylate derivatives has a rich history in organic chemistry, with early research focusing on the fundamental reactivity of compounds like ethyl glyoxylate. Investigations revealed that these compounds could exist in polymeric forms, which required specific treatments to achieve optimal reactivity. The development of sterically hindered derivatives, such as this compound, represented a significant advancement, allowing for greater control over chemical reactions and opening new avenues for synthetic applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-2-(2,4,6-trimethylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-5-16-13(15)12(14)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSPPFOBPRPYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371392 | |

| Record name | ETHYL MESITYLGLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5524-57-2 | |

| Record name | Ethyl 2,4,6-trimethyl-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5524-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL MESITYLGLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Mesitylglyoxylate and Analogues

Direct Esterification and Transesterification Approaches

Direct esterification and transesterification represent common strategies for the synthesis of ethyl mesitylglyoxylate, either from its corresponding carboxylic acid or from other ester precursors.

The direct esterification of mesitylglyoxylic acid with ethanol (B145695) is a classical and straightforward method for preparing this compound. This reaction, a type of Fischer esterification, involves heating the carboxylic acid and alcohol in the presence of an acid catalyst. chemguide.co.uksmartlabs.co.za

Mesitylglyoxylic Acid + Ethanol ⇌ this compound + Water

The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, typically a strong acid like concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uklibretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. libretexts.org The subsequent formation of a tetrahedral intermediate is followed by a proton transfer and the elimination of a water molecule to yield the protonated ester. libretexts.org Finally, deprotonation of this species regenerates the acid catalyst and produces the final this compound product. libretexts.org

Since the reaction is an equilibrium, it is often necessary to drive the reaction towards the product side. This can be achieved by using a large excess of the alcohol reactant or by removing the water as it is formed. chemguide.co.uk Condensation reactions between mesitylglyoxylic acid derivatives and ethyl alcohol are often performed under acidic or catalytic conditions to synthesize the target compound.

Transesterification is a process in which the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. wikipedia.org It is a widely used method for converting one ester into another, such as preparing this compound from a different alkyl ester precursor (e.g., mthis compound). The reaction is reversible and can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com The equilibrium is typically driven to completion by using a large excess of the desired alcohol. wikipedia.orgaocs.org For α-keto esters specifically, care must be taken to avoid side reactions. google.com

Under basic conditions, transesterification proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comaocs.org The reaction is initiated by the deprotonation of the alcohol (ethanol) by a strong base to form a nucleophilic alkoxide (ethoxide). wikipedia.org This ethoxide ion then attacks the electrophilic carbonyl carbon of the precursor ester.

The mechanism involves two main steps:

Nucleophilic Addition: The ethoxide ion adds to the carbonyl group of the precursor ester, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comaocs.org

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the original alkoxy group (e.g., methoxide) as a leaving group, resulting in the formation of this compound. masterorganicchemistry.com

A significant challenge in the base-catalyzed transesterification of α-keto esters is the potential for competing condensation reactions, as the α-carbon is activated. google.com The basic conditions can promote self-condensation of the ester, leading to undesired by-products. google.com

Acid-catalyzed transesterification follows a mechanism similar to that of direct Fischer esterification and involves several equilibrium steps. masterorganicchemistry.comaocs.org The process can be summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

The mechanism proceeds as follows:

Protonation: The acid catalyst protonates the carbonyl oxygen of the precursor ester, activating it for nucleophilic attack. masterorganicchemistry.comaocs.org

Nucleophilic Addition: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comaocs.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original alkoxy group. masterorganicchemistry.comlibretexts.org

Elimination: The protonated original alkoxy group leaves as a neutral alcohol molecule (e.g., methanol), while the carbonyl bond is reformed. masterorganicchemistry.comlibretexts.org

Deprotonation: The protonated carbonyl of the new ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product. masterorganicchemistry.com

Transesterification Reactions Involving this compound Precursors

Grignard Reagent Based Syntheses of Alpha-Keto Esters

Organometallic reagents provide a powerful and versatile route for the synthesis of α-keto esters. The reaction of Grignard reagents with derivatives of oxalic acid is a particularly effective method. mdpi.comresearchgate.net

A common and efficient one-step method for preparing this compound involves the reaction of a mesityl Grignard reagent with a dialkyl oxalate (B1200264), such as diethyl oxalate. mdpi.comtandfonline.com The mesityl Grignard reagent, typically 2-mesitylmagnesium bromide, is prepared by reacting 2-bromomesitylene (B157001) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.govlibretexts.org

The reaction proceeds via nucleophilic acyl substitution, where the Grignard reagent adds to one of the ester carbonyl groups of diethyl oxalate. researchgate.net The initial tetrahedral intermediate collapses to form the α-keto ester product and a magnesium alkoxide salt.

A critical challenge in this synthesis is preventing a second addition of the Grignard reagent. fhnw.ch The product, this compound, contains a ketone carbonyl group that is also susceptible to attack by the Grignard reagent. This overreaction leads to the formation of a tertiary alcohol by-product. To minimize this, the reaction is typically carried out at low temperatures, and the dialkyl oxalate is used in excess. researchgate.netfhnw.ch The choice of solvent can also be important; using THF instead of diethyl ether has been reported to improve yields for some primary alkyl keto esters. tandfonline.com Studies have shown that aryl Grignard reagents provide reasonably efficient yields in this reaction. tandfonline.com

Table 1: Representative Yields of α-Keto Esters from Grignard Reagents and Diethyl Oxalate

This table illustrates typical yields obtained from the reaction of various Grignard reagents with diethyl oxalate, highlighting the method's effectiveness.

| R Group of Grignard Reagent (R-MgBr) | Product (RCOCOOEt) | Yield (%) |

| Phenyl | Ethyl benzoylformate | 61% |

| Phenylmethyl | Ethyl 2-phenyl-2-oxoacetate | 55% |

| n-Hexyl | Ethyl 2-oxooctanoate | 43% |

| n-Butyl | Ethyl 2-oxohexanoate | 75% |

Data adapted from a study on the one-step synthesis of α-keto esters. tandfonline.com Yields for lower alkyl keto esters were estimated by ¹H NMR. tandfonline.com

Reaction of Mesityl Grignard Reagents with Ethyl Chlorooxoacetate

A prominent method for the synthesis of this compound involves the reaction of a mesityl Grignard reagent with an appropriate electrophile. One such pathway is the reaction with ethyl chlorooxoacetate.

Mechanistic Considerations of Carbonyl Addition

The reaction between a Grignard reagent, such as mesitylmagnesium bromide, and an acid chloride, like ethyl chlorooxoacetate, is a classic example of nucleophilic acyl substitution. The mechanism proceeds through a distinct set of steps.

The carbon atom bonded to the magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of the ethyl chlorooxoacetate. This initial nucleophilic attack results in the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and a new carbon-carbon bond is formed. masterorganicchemistry.com

This intermediate is generally unstable and rapidly collapses. The chloride ion is an effective leaving group, and its departure leads to the reformation of the carbonyl double bond, yielding the final α-keto ester product, this compound. It is crucial to control the reaction conditions, as Grignard reagents can potentially add to the newly formed ketone, leading to a tertiary alcohol as a byproduct. masterorganicchemistry.com However, the steric hindrance provided by the mesityl group significantly disfavors this second addition, allowing for the isolation of the desired ketoester.

Oxidation Reactions Leading to Alpha-Keto Esters

Oxidative methods provide an alternative route to α-keto esters like this compound. These strategies often involve the oxidation of precursor molecules that already contain the core carbon skeleton.

Oxidative Routes to Mesitylglyoxylic Acid Precursors

The synthesis of mesitylglyoxylic acid, a direct precursor to its ethyl ester, can be achieved through the oxidation of mesitylene (B46885). Strong oxidizing agents like nitric acid can oxidize the methyl groups of mesitylene to carboxylic acids, ultimately yielding trimesic acid. wikipedia.org Milder oxidizing agents are required to selectively oxidize one methyl group to the desired aldehyde or carboxylic acid functionality, which can then be further transformed. For instance, using manganese dioxide can lead to the formation of 3,5-dimethylbenzaldehyde. wikipedia.org

Another approach involves the oxidation of mesitylglyoxal (B3049833). Research has shown that mesitylglyoxal can be oxidized to mesitylglycolic acid. illinois.edulookchem.com Further oxidation would be necessary to achieve the glyoxylic acid state.

A patented method for producing trimesic acid involves the liquid-phase air oxidation of mesitylene using a mixed catalyst system of cobalt acetate (B1210297) and manganese acetate, with cerium acetate as a promoter. google.com While this method targets the exhaustive oxidation to trimesic acid, modification of the reaction conditions and catalyst composition could potentially allow for the isolation of intermediate oxidation products like mesitylglyoxylic acid.

Selective Oxidation of Alcohol or Aldehyde Precursors to the Glyoxylate (B1226380) Moiety

The selective oxidation of alcohols and aldehydes is a fundamental transformation in organic synthesis and a key strategy for preparing glyoxylates. rsc.orgraco.cat The development of catalytic systems that can selectively oxidize a primary alcohol to an aldehyde and then to a carboxylic acid derivative without over-oxidation is an active area of research. ecnu.edu.cnresearchgate.net

For the synthesis of this compound, a precursor such as 2-hydroxy-2-(mesityl)acetic acid or mesitylaldehyde could be selectively oxidized. Various catalytic systems have been developed for the selective oxidation of alcohols, including those based on molybdenum complexes and metal-free, nitrogen-doped graphene-like carbons. rsc.orgraco.cat These modern catalysts often operate under mild conditions and can exhibit high selectivity for the desired carbonyl product. raco.cat

Furthermore, sonochemistry, which utilizes ultrasound to generate hydroxyl radicals, has been explored for the selective oxidation of aldehydes to carboxylic acids. chemrxiv.org This technique offers a pathway for converting aldehyde precursors into the corresponding glyoxylic acids, which can then be esterified to yield the desired ethyl glyoxylate. chemrxiv.org

Novel and Emerging Synthetic Strategies for this compound

The field of organic synthesis is continually evolving, with a strong emphasis on the development of more sustainable and efficient methodologies.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals, including this compound. mdpi.com These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Key areas of green chemistry relevant to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or glycerol (B35011) can significantly reduce the environmental impact of a synthesis. mdpi.com

Catalysis: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. Biocatalysis, for instance, utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. mdpi.comrsc.org For example, a glyoxylate carboligase has been used in the biocatalytic synthesis of ethylene (B1197577) glycol from formaldehyde, demonstrating the potential of enzymes in manipulating C2 building blocks. rsc.org

Alternative Energy Sources: Microwave irradiation, ultrasound, and mechanochemistry are being explored as alternatives to conventional heating to accelerate reaction rates and often lead to cleaner reactions with higher yields. umb.edumdpi.com Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times in esterification reactions. mdpi.com

While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in the provided search results, the general principles and methodologies are well-established and represent a promising direction for future synthetic efforts. The use of biocatalysts or chemocatalysts in greener solvents, potentially coupled with alternative energy sources, could lead to more sustainable routes to this valuable compound.

Reaction Mechanisms and Reactivity Profiles of Ethyl Mesitylglyoxylate

Nucleophilic Addition Reactions at the Carbonyl Center

The core reactivity of ethyl mesitylglyoxylate lies in the susceptibility of its electrophilic carbonyl carbon to nucleophilic attack. neetprep.compressbooks.pub This fundamental reaction proceeds through the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol product. pressbooks.pub The general mechanism involves the approach of a nucleophile to the carbonyl carbon, leading to a change in hybridization from sp2 to sp3. pressbooks.publibretexts.org

The stereochemical outcome of nucleophilic additions to the prochiral carbonyl carbon of this compound is a critical aspect of its reactivity. When a nucleophilic attack occurs, a new stereocenter is generated. libretexts.org In the absence of a chiral catalyst or auxiliary, the attack is equally likely from either face of the planar carbonyl group, resulting in a racemic mixture of the corresponding alcohol. libretexts.org

However, the significant steric bulk of the mesityl group can influence the trajectory of the incoming nucleophile, potentially leading to some level of diastereoselectivity if another chiral center is present in the molecule or the nucleophile. The regioselectivity of nucleophilic additions is primarily directed at the ketone carbonyl group due to its higher electrophilicity compared to the ester carbonyl. The electron-donating nature of the mesityl group's methyl substituents moderately activates the carbonyl group, striking a balance between reactivity and stereochemical control.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to the carbonyl group of this compound. mmcmodinagar.ac.inlibretexts.org These reactions typically proceed via a nucleophilic addition mechanism to form a tertiary alcohol after an acidic workup. saskoer.camsu.edu The reaction involves the attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org

The general steps for the addition of an organometallic reagent to the ketone carbonyl are:

Nucleophilic Attack: The organometallic reagent adds to the ketone carbonyl, forming a tetrahedral magnesium or lithium alkoxide intermediate. msu.edu

Second Addition: A second equivalent of the organometallic reagent can then add to the ester carbonyl, although this is generally slower.

Workup: The reaction is quenched with an aqueous acid to protonate the alkoxide and yield the final alcohol product. saskoer.ca

The steric hindrance provided by the mesityl group can influence the rate and feasibility of these additions.

The reduction of the ketone carbonyl in this compound can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com This reaction is a form of nucleophilic addition where a hydride ion (H⁻) acts as the nucleophile. youtube.com

The mechanism involves the transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.com This intermediate is then protonated during the workup step to give the corresponding α-hydroxy ester. youtube.com

Stereocontrol in these reductions is a key challenge. Without a chiral influence, the reaction produces a racemic mixture of the alcohol. However, the development of chiral reducing agents and catalytic systems allows for stereocontrol, leading to the preferential formation of one enantiomer. This is a crucial aspect of asymmetric synthesis. wikipedia.org

Asymmetric Transformations of this compound

Asymmetric transformations are processes that convert a prochiral substrate into a chiral product with a predominance of one enantiomer. iupac.org this compound is a valuable substrate for studying such transformations due to its prochiral ketone carbonyl.

Enantioselective reduction of the ketone in this compound to produce a chiral α-hydroxy ester is a significant area of research. researchgate.netresearchgate.net This is often achieved through catalytic methods, including catalytic hydrogenation and transfer hydrogenation. wikipedia.orgrsc.org

Studies have shown that this compound is an effective substrate for evaluating new chiral catalytic systems. For instance, in asymmetric reductions using petal-type chiral NADH models, this compound demonstrated good enantioselectivities. researchgate.netresearchgate.net This is attributed to the steric effects of the bulky mesityl group dominating over electronic contributions.

Table 1: Enantioselective Reduction of Various Glyoxylates with a Chiral NADH Model

| Substrate | Product Enantiomeric Excess (ee %) |

| Ethyl benzoylformate | ~50% |

| Ethyl 4-dimethylaminobenzoylformate | Lower stereochemical control |

| This compound | Good enantioselectivity |

| Ethyl 4-nitrophenylglyoxylate | Reduced stereoselectivity |

Data sourced from studies on asymmetric reductions using NADH models. researchgate.net

The design of effective chiral catalysts is paramount for achieving high enantioselectivity in the reduction of glyoxylates. These catalysts create a chiral environment around the substrate, directing the approach of the reducing agent to one face of the carbonyl group.

Several types of chiral catalysts have been developed for asymmetric reductions, including:

Chiral Oxazaborolidines: Used with borane (B79455) or catecholborane, these catalysts are effective for the reduction of simple ketones. wikipedia.org

Transition Metal Complexes: Chiral ligands coordinated to transition metals like rhodium, ruthenium, and palladium are widely used. nih.govmdpi.comsnnu.edu.cn For example, a chiral palladium(II) complex, Pd(CH₃CN)₂(S)-Tol-BINAP₂, has been developed for asymmetric glyoxylate-ene reactions, which can lead to chiral α-hydroxy esters. nih.gov

Chiral N,N'-dioxide/Y(OTf)₃ Complexes: These have been used for asymmetric Meerwein-Ponndorf-Verley (MPV) reductions of glyoxylates. rsc.org

Chiral Phosphoric Acids: These can act as effective Brønsted acid catalysts in enantioselective carbonyl-ene reactions of ethyl glyoxylate (B1226380). researchgate.net

The design of these catalysts often involves creating a well-defined chiral pocket that can differentiate between the two prochiral faces of the glyoxylate carbonyl group, leading to high levels of asymmetric induction.

Enantioselective Reduction Reactions

Role of Chiral NADH Models in Stereoselective Reduction

The stereoselective reduction of the α-keto group in this compound is a significant transformation, often accomplished using chiral models of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). These synthetic mimics of the biological redox couple NAD+/NADH facilitate the transfer of a hydride to the carbonyl carbon, creating a chiral center. researchgate.net The effectiveness of this asymmetric reduction hinges on the structure of both the substrate and the chiral NADH model. researchgate.netresearchgate.net

The presence of the sterically demanding mesityl group (2,4,6-trimethylphenyl) in this compound plays a crucial role in enhancing the enantioselectivity of these reductions. This bulky group restricts the rotational freedom around the C-C bond connecting it to the carbonyl, leading to a more rigid and defined chiral environment during the transition state of the hydride transfer. Consequently, one face of the carbonyl group is more effectively shielded than the other, promoting the approach of the hydride from the less hindered direction.

In comparison to less sterically hindered analogs like ethyl benzoylformate, this compound is expected to achieve higher enantiomeric excess (ee) under similar conditions. Studies on ethyl benzoylformate using monomeric chiral NADH models have shown moderate enantioselectivity, often around 50-52% ee. researchgate.net The increased steric hindrance from the mesityl group in this compound creates a more effective chiral pocket, which is anticipated to result in significantly improved stereochemical control.

Table 1: Comparison of Substrates in Asymmetric Reduction with Chiral NADH Models

| Compound | Key Structural Feature | Expected Enantioselectivity | Rationale |

|---|---|---|---|

| This compound | Mesityl group | High | The bulky mesityl group provides significant steric hindrance, creating a well-defined chiral environment that enhances enantioselectivity. |

| Ethyl Benzoylformate | Phenyl group | Moderate (~50% ee) | The phenyl group lacks the additional steric bulk of the methyl groups, resulting in a less rigid chiral transition state and lower enantioselectivity. researchgate.net |

Asymmetric Carbon-Carbon Bond Forming Reactions

This compound is a valuable substrate for asymmetric carbon-carbon bond-forming reactions, which are fundamental for building complex chiral molecules from simpler precursors. nih.gov One of the most notable reactions in this category is the carbonyl-ene reaction, an atom-economical process where an alkene adds to the carbonyl group. nptel.ac.inlibretexts.org

When catalyzed by a chiral Lewis acid, the carbonyl-ene reaction involving the glyoxylate moiety of this compound can proceed with high enantioselectivity. nptel.ac.in The chiral Lewis acid coordinates to the carbonyl oxygen, activating the substrate and creating a chiral environment that dictates the facial selectivity of the alkene's approach. This leads to the formation of a new carbon-carbon bond and a hydroxyl-bearing stereocenter with a high degree of stereocontrol. nptel.ac.in

Various chiral catalyst systems have been successfully employed for carbonyl-ene reactions with similar glyoxylates, demonstrating the viability of this approach. nptel.ac.in

Table 2: Chiral Lewis Acid Catalysts for the Enantioselective Carbonyl-Ene Reaction of Glyoxylates

| Catalyst System | Alkene Reactant | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ti-BINOL | α-methylstyrene | High | nptel.ac.in |

| MeO-BIPHEP-Pd Complex | Various alkenes | Up to 81% | nptel.ac.in |

| Tropox DPPF-Ni Complex | Various alkenes | Up to 90% | nptel.ac.in |

These findings suggest that the reaction of this compound with suitable alkenes in the presence of such chiral catalysts would yield enantiomerically enriched homoallylic alcohols.

Diastereoselective Reactions with Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that can be temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org This strategy is highly effective for achieving diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and conjugate additions. wikipedia.orgbeilstein-journals.org For a substrate like this compound, this approach would typically involve the conversion of the ethyl ester into an amide derivative of a chiral auxiliary.

Prominent examples of chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.org Once the chiral auxiliary is installed, its inherent chirality and steric bulk block one face of the reacting molecule, compelling the incoming reagent to attack from the opposite, less-hindered face. wikipedia.orgresearchgate.net

For instance, an N-acyloxazolidinone derived from this compound could undergo highly diastereoselective reactions. The formation of a titanium enolate from this derivative, followed by an aldol reaction with an aldehyde, would be expected to proceed via a chelated transition state that dictates the absolute stereochemistry of the two newly formed stereocenters. wikipedia.orgresearchgate.net Similarly, diastereoselective alkylation of the corresponding enolate can be achieved with high stereocontrol. researchgate.net After the reaction, the chiral auxiliary can be cleaved and recovered for reuse. wikipedia.orgbeilstein-journals.org

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction Controlled | Mechanism of Control |

|---|---|---|

| Evans' Oxazolidinones | Aldol Additions, Alkylations, Diels-Alder Reactions | Steric hindrance from substituents at the 4 and 5 positions directs the approach of electrophiles. wikipedia.orgresearchgate.net |

| Pseudoephedrine | Alkylations | The enolate forms a chelated intermediate where the methyl group blocks one face of the enolate. wikipedia.org |

| Camphorsultam | Various C-C bond formations | The bulky camphor (B46023) skeleton effectively shields one face of the reactive center. wikipedia.org |

| SAMP/RAMP Hydrazines | Alkylations of Aldehydes/Ketones | Forms a chiral hydrazone enolate where one face is blocked by the bulky chiral ligand. wikipedia.org |

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.org this compound, with its activated carbonyl group, can participate in several types of cycloadditions, serving as a key building block for various ring systems.

Pericyclic Reactions with the Glyoxylate Moiety

Pericyclic reactions are concerted processes that occur through a single cyclic transition state. dspmuranchi.ac.inlibretexts.org The glyoxylate functionality of this compound can engage in several important pericyclic reactions.

Hetero-Diels-Alder Reaction ([4+2] Cycloaddition): The carbonyl group (C=O) of the glyoxylate can act as a dienophile, reacting with a conjugated diene. This [4+2] cycloaddition results in the formation of a six-membered dihydropyran ring, a common scaffold in natural products. The reaction involves the interaction of four π-electrons from the diene and two π-electrons from the C=O double bond. libretexts.orghhrc.ac.in

Carbonyl-Ene Reaction: As mentioned previously (3.2.2), the carbonyl-ene reaction is classified as a six-electron pericyclic process. nptel.ac.in It involves the reaction of the glyoxylate carbonyl (the "enophile") with an alkene possessing an allylic hydrogen (the "ene"). This reaction forms a new carbon-carbon single bond and a carbon-oxygen single bond, with a concurrent shift of the ene's double bond and transfer of the allylic hydrogen. nptel.ac.inlibretexts.org

Heterocyclic Compound Synthesis via Cycloaddition

The electrophilic nature of the carbonyl carbon in this compound makes it an excellent reaction partner for the synthesis of heterocyclic compounds via cycloaddition. zioc.ru Beyond the hetero-Diels-Alder reaction, [3+2] cycloadditions are particularly valuable for constructing five-membered heterocyclic rings. researchgate.netnih.gov

In these reactions, this compound acts as the "dipolarophile," reacting with a 1,3-dipole. A 1,3-dipole is a three-atom species with a separation of charge across the terminal atoms. nih.gov The reaction leads to a five-membered ring containing at least one heteroatom. This methodology provides access to a wide variety of important heterocyclic systems. nih.govresearchgate.net

Table 4: Heterocyclic Synthesis from this compound via Cycloaddition

| Cycloaddition Type | Reagent Type | Resulting Heterocycle |

|---|---|---|

| [4+2] Hetero-Diels-Alder | Conjugated Diene | Dihydropyran derivative |

| [3+2] Dipolar Cycloaddition | Azomethine Ylide | Oxazolidine derivative researchgate.net |

| [3+2] Dipolar Cycloaddition | Nitrile Oxide | Dihydrooxazole derivative zioc.ru |

| [3+2] Dipolar Cycloaddition | Diazoalkane | 1,3-Dioxolane derivative (after rearrangement) |

Condensation and Elimination Reactions

Condensation reactions are a fundamental class of reactions where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water. vaia.comwikipedia.org The keto-carbonyl group of this compound is a prime site for such reactions, particularly with active methylene (B1212753) compounds in what is known as the Knoevenagel condensation.

In a Knoevenagel condensation, a compound containing a methylene group flanked by two electron-withdrawing groups (an active methylene compound) acts as the nucleophile. wikipedia.org In the presence of a base, the active methylene compound is deprotonated to form a stable carbanion (enolate). This carbanion then attacks the electrophilic carbonyl carbon of this compound. The initial addition product is a β-hydroxy intermediate. wikipedia.org

Table 5: Knoevenagel Condensation of this compound

| Active Methylene Compound | Chemical Formula | Expected Product Structure after Condensation & Elimination |

|---|---|---|

| Malononitrile | CH₂(CN)₂ | A dicyanovinyl derivative attached to the carbon of the former keto group. |

| Ethyl Cyanoacetate | NCCH₂CO₂Et | A cyano(ethoxycarbonyl)vinyl derivative attached to the carbon of the former keto group. |

| Diethyl Malonate | CH₂(CO₂Et)₂ | A bis(ethoxycarbonyl)vinyl derivative attached to the carbon of the former keto group. |

Table 6: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl benzoylformate |

| Ethyl mandelate |

| α-methylstyrene |

| Evans' oxazolidinones |

| Pseudoephedrine |

| Camphorsultam |

| Malononitrile |

| Ethyl cyanoacetate |

| Diethyl malonate |

| Dihydropyran |

| Oxazolidine |

| Dihydrooxazole |

| 1,3-Dioxolane |

| Titanium enolate |

| N-acyloxazolidinone |

| Homoallylic alcohol |

| Ti-BINOL |

| MeO-BIPHEP-Pd |

| Tropox DPPF-Ni |

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of aldehydes or ketones with active methylene compounds. thermofisher.commdpi.com This reaction is typically catalyzed by a weak base and is crucial for producing α,β-unsaturated dicarbonyl compounds and their derivatives. thermofisher.comresearchgate.net Aldehydes are generally more reactive than ketones in this condensation. thermofisher.com

In the context of this compound, its ketone carbonyl group can react with active methylene compounds. Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, such as in malonic esters, acetoacetic esters, or malonodinitrile. thermofisher.com The reaction proceeds through a nucleophilic addition followed by a dehydration step. researchgate.net The use of catalysts and reaction conditions can be optimized to drive the equilibrium towards the product, for instance, by removing the water formed during the reaction. thermofisher.com Various catalysts, including triphenylphosphine (B44618) and boric acid, have been shown to be effective in promoting Knoevenagel condensations. mdpi.comorganic-chemistry.org

Table 1: Examples of Active Methylene Compounds in Knoevenagel Condensation

| Active Methylene Compound | Structural Formula |

| Diethyl malonate | CH₂(COOEt)₂ |

| Ethyl acetoacetate | CH₃COCH₂COOEt |

| Malonodinitrile | CH₂(CN)₂ |

| Acetylacetone | CH₃COCH₂COCH₃ |

Ester Condensations and Claisen-type Reactions

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orglibretexts.org This reaction results in the formation of a β-keto ester or a β-diketone. wikipedia.org A key requirement for the classic Claisen condensation is that at least one of the reacting esters must have an α-proton, making it enolizable. wikipedia.org

The reaction mechanism involves the deprotonation of an α-proton by a strong base to form an enolate anion. wikipedia.orgchemicalnote.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. chemicalnote.com Subsequent elimination of an alkoxide leaving group leads to the formation of the β-keto ester. libretexts.orgchemicalnote.com To prevent unwanted side reactions like transesterification, the alkoxide base used typically corresponds to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters). wikipedia.orgchemistrysteps.com

In a "crossed" or mixed Claisen condensation, an enolizable ester or ketone reacts with a non-enolizable ester. wikipedia.org Given its structure, this compound lacks α-protons and is therefore non-enolizable. It can, however, act as the electrophilic acceptor for an enolate derived from another ester in a crossed Claisen condensation.

Intramolecular Cyclization Reactions

Intramolecular reactions occur when two reactive sites are present within the same molecule. wikipedia.org This proximity often leads to higher reaction rates compared to their intermolecular counterparts, particularly for the formation of 5- and 6-membered rings. wikipedia.org

One notable type of intramolecular ester condensation is the Dieckmann condensation, where a molecule containing two ester groups reacts intramolecularly to form a cyclic β-keto ester. wikipedia.orgyoutube.com This reaction is essentially an intramolecular Claisen condensation. youtube.com

While this compound itself does not undergo intramolecular cyclization in this manner, it can be a precursor to substrates designed for such reactions. For instance, if the this compound moiety is incorporated into a larger molecule that also contains another ester group at a suitable distance, intramolecular cyclization could be induced. The success and pathway of such cyclizations can be influenced by the nature of the tether connecting the reactive groups and the reaction conditions employed. wikipedia.orgrsc.org Various reagents, such as potassium tert-butoxide, are known to promote cyclization reactions. sioc-journal.cn

Derivatization Strategies for this compound

Formation of Acetals and Ketals for Carbonyl Protection

Acetalization and ketalization are crucial methods for protecting carbonyl groups (aldehydes and ketones) in organic synthesis. nih.gov Acetals and ketals are formed by reacting a carbonyl compound with an alcohol in the presence of an acid catalyst. wikipedia.org The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the acetal (B89532) or ketal. wikipedia.orggoogle.com

The ketone carbonyl of this compound can be protected by converting it into a ketal. This is typically achieved by reacting it with two equivalents of an alcohol or, more commonly, with a diol like ethylene (B1197577) glycol to form a cyclic ketal, also known as a dioxolane. libretexts.org Cyclic acetals are generally more stable than their acyclic counterparts. libretexts.org This protection strategy is valuable when subsequent reactions need to be performed on other parts of the molecule, such as the ester group, without affecting the carbonyl. libretexts.org The ketal can later be removed (deprotected) by hydrolysis under acidic conditions to regenerate the original ketone. nih.gov

Table 2: Common Reagents for Acetal/Ketal Formation

| Reagent | Purpose |

| Methanol (B129727) | Forms a dimethyl acetal/ketal |

| Ethylene glycol | Forms a cyclic acetal/ketal (dioxolane) |

| 1,3-Propanediol | Forms a cyclic acetal/ketal (dioxane) |

Functional Group Interconversions on the Ester and Glyoxylate Moieties

Functional group interconversion refers to the transformation of one functional group into another through reactions like oxidation, reduction, substitution, or addition. imperial.ac.ukscribd.com

For this compound, several interconversions are possible:

Ester Group Modification : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be converted to other derivatives, such as acid chlorides or amides. Alternatively, the ester can undergo transesterification by reacting with a different alcohol in the presence of a catalyst.

Reduction of the Ketone : The keto group in the glyoxylate moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). fiveable.me Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester group. imperial.ac.ukfiveable.me

Oxidation : While the keto group is already at a high oxidation state, the adjacent mesityl group could potentially undergo oxidation under harsh conditions, though this is generally less common.

These interconversions allow for the synthesis of a diverse range of derivatives from the parent this compound molecule. organic-chemistry.org

Spectroscopic Characterization of Derivatized Compounds

The structures of new compounds derived from this compound are confirmed using various spectroscopic techniques. nih.govinduspublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the derivatives. nih.govmdpi.com For example, in the ¹H NMR spectrum, the appearance or disappearance of signals corresponding to the ethyl ester protons or the formation of new signals, such as a hydroxyl proton after reduction, would confirm the transformation. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. induspublishers.com For instance, the reduction of the ketone to an alcohol would be indicated by the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretch) and the disappearance of the sharp ketone carbonyl (C=O) stretch around 1700 cm⁻¹. mdpi.com

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity. induspublishers.commdpi.com

Together, these spectroscopic methods provide a comprehensive characterization of the newly synthesized derivatives. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

Ethyl mesitylglyoxylate serves as a key starting material and intermediate in the construction of elaborate organic molecules. Its ability to participate in a variety of chemical transformations, such as condensation and cyclization reactions, allows for the assembly of complex molecular frameworks.

In medicinal chemistry, this compound has been explored as a foundational scaffold for the development of new drugs and bioactive compounds. Its structure allows for modifications that can lead to molecules with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their potential anti-inflammatory properties, marking them as candidates for further pharmaceutical research. Furthermore, it has been effectively used in the preparation of more complex structures, such as diaminoacetic acid derivatives, through acid-catalyzed condensation reactions with carboxamides. The compound's established reactivity patterns and synthetic accessibility make it a reliable component in creating molecular frameworks relevant to drug discovery.

The synthesis of complex natural products often requires building blocks that offer both specific functionality and stereochemical control. This compound's application has been noted in synthetic pathways targeting complex natural products and their intermediates. researchgate.net Its structural features are well-suited for constructing the intricate skeletons commonly found in natural molecules, establishing it as a useful precursor in this field.

While this compound is a versatile intermediate for organic synthesis, its specific application in the development of agrochemicals such as pesticides and herbicides is not extensively documented in publicly available research. General suppliers of chemical intermediates may list agrochemicals as a potential application area for versatile reagents, but detailed synthetic examples involving this compound in this sector are not prominent. researchgate.net

Role in Chiral Synthesis and Stereocontrol

A significant application of this compound is in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule. The sterically demanding mesityl group plays a crucial role in influencing the stereochemical outcome of reactions, allowing for precise control.

The primary route to chiral molecules from this compound is the asymmetric reduction of its ketone group to form a chiral secondary alcohol. This transformation has been a subject of detailed research, establishing this compound as a benchmark substrate for testing the effectiveness of new chiral catalysts, particularly models of the coenzyme NADH (nicotinamide adenine (B156593) dinucleotide). nih.gov Studies have shown that its reduction can proceed with good enantioselectivity, yielding optically active ethyl 2-hydroxy-2-(2,4,6-trimethylphenyl)acetate. nih.govresearchgate.net

The following table details the results from an asymmetric reduction of this compound using a petal-type chiral NADH model compound.

| Reaction Conditions | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|

| Model S / Mg(ClO₄)₂, Acetonitrile, -20°C | Good | Good | nih.govresearchgate.net |

While the ester group of this compound can be hydrolyzed to form the corresponding carboxylic acid, mesitylglyoxylic acid, the primary focus in chiral synthesis is the stereoselective transformation at the ketone position to produce chiral alcohols.

The chiral alcohols produced from the asymmetric reduction of this compound are valuable enantiopure intermediates. These molecules can be used in subsequent steps to build more complex chiral structures for pharmaceuticals and other specialized applications. The success of these enantioselective reductions is largely attributed to the compound's structure. The bulky mesityl group helps to create a well-defined chiral environment during the reduction process, which allows the chiral catalyst to effectively control the direction of hydride attack, leading to a high excess of one enantiomer. This makes this compound a reliable substrate for generating enantiopure building blocks in multi-step synthetic sequences.

Catalysis and Ligand Design

The unique electronic and steric properties of this compound and related glyoxylate (B1226380) derivatives make them pivotal substrates in the field of catalysis. They are instrumental in the development of new catalytic systems and in probing the mechanisms of complex chemical transformations.

Development of Ligands for Asymmetric Catalysis

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern chemistry, and the development of effective chiral ligands is paramount to the success of asymmetric catalysis. frontiersin.org this compound serves as a critical substrate for testing the efficacy of newly designed chiral ligands. Its sterically demanding mesityl group presents a significant challenge for catalysts, making it an excellent benchmark for evaluating enantioselectivity.

Researchers utilize various strategies to achieve asymmetric induction. One approach involves chiral Brønsted acids, such as chiral phosphoric acids, which have been used to catalyze reactions with substrates like this compound. researchgate.net Another strategy employs chiral aggregates, where the aggregation of ligands like (DHQD)₂PHAL and (DHQ)₂PHAL can enhance chiral induction in reactions. nih.gov The development of phosphorus-thioether ligands represents another advancement, although controlling the configuration at the sulfur atom when coordinated to a metal can be challenging. rsc.org Furthermore, photoinduced copper catalysis, which utilizes a combination of distinct ligands, has emerged as a powerful method for asymmetric synthesis, capable of activating even unactivated electrophiles. nih.gov

The table below summarizes findings from various asymmetric catalytic reactions.

Interactive Data Table: Asymmetric Catalysis Examples| Catalyst System | Ligand Type | Substrate Type | Key Finding | Citation |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Brønsted Acid | This compound | Used in transfer hydrogenation reactions. | researchgate.net |

| Copper-based catalyst | Bisphosphine, Phenoxide, Chiral Diamine | Unactivated Alkyl Electrophiles | Photoinduced system enables enantioconvergent N-alkylation. | nih.gov |

| Not Specified | Phosphorus-thioether | Various | Ligand scaffold choice is crucial for versatility and performance. | rsc.org |

| AD-mix-α / AD-mix-β | (DHQ)₂PHAL / (DHQD)₂PHAL | Olefins | Chiral ligand aggregation enhances enantioselectivity in dihydroxylation. | nih.gov |

| Quinoline-squaramide | Bifunctional Catalyst | Biaryl ring systems | Asymmetric synthesis of molecules with multiple stereogenic centers. | frontiersin.org |

Investigation of Catalytic Cycles in Reactions Involving Glyoxylates

Understanding the intricate steps of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. Glyoxylates are valuable substrates for these mechanistic studies. The hydrogenation of carboxylic acid derivatives, for instance, often proceeds through a bifunctional mechanism involving both the metal catalyst and the support or a second metal. tue.nl

In the context of reducing aromatic nitro compounds, glyoxylate can participate in the reduction to hydroxylamine (B1172632) in the presence of other reagents like ascorbic acid. mdpi.com Homogeneous catalytic hydrogenation of CO₂ derivatives, such as formates, provides another area of study. The mechanism often involves the generation of a cationic active species, for example, from a Ru(II) complex with a Triphos ligand, which then proceeds to hydrogenate the substrate. mdpi.com Theory-guided approaches, using descriptors like hydride affinity, have been employed to predict the activity and selectivity of catalysts, helping to rationalize how different reduction levels (e.g., to formic acid, formaldehyde, or methanol) can be achieved. rsc.org

Homogeneous and Heterogeneous Catalysis with Glyoxylate Derivatives

Both homogeneous and heterogeneous catalysis are employed for transformations involving glyoxylate derivatives, each offering distinct advantages. Homogeneous catalysts, which exist in the same phase as the reactants, can be finely tuned by modifying the central metal and surrounding ligands to achieve high efficiency and selectivity. sioc-journal.cn They are often used in reactions like the Ru(0)-catalyzed C3-functionalization of furfural (B47365) derivatives. beilstein-journals.org The hydrogenation of CO₂ derivatives to methanol (B129727) has also been extensively studied using homogeneous systems, with ruthenium pincer complexes showing high activity for converting substrates like dimethyl carbonate. mdpi.com

Heterogeneous catalysts, which are in a different phase from the reactants, offer benefits such as easy separation from the reaction mixture and reusability, aligning with the principles of sustainable chemistry. mdpi.com Carbon-based materials like graphene and carbon nanotubes serve as effective supports for catalysts in asymmetric reactions. For example, a carbon nanotube-based catalyst was used in the ene reaction between ethyl glyoxylate and α-methylstyrene. mdpi.com In the selective oxidation of methyl glycolate (B3277807) to methyl glyoxylate, supported vanadium oxide catalysts (VOx/γ-Al₂O₃) have proven effective in fixed-bed reactors, providing a greener alternative to traditional batch processing. bohrium.com The hydrogenation of dialkyl oxalates to ethylene (B1197577) glycol is another industrially important reaction where heterogeneous catalysts, particularly copper-based systems, are widely used. tue.nl

Interactive Data Table: Comparison of Catalysis Types for Glyoxylate Derivatives

| Catalysis Type | Catalyst Example | Support/Ligand | Substrate Example | Key Advantage | Citation |

|---|---|---|---|---|---|

| Homogeneous | Ru(0) complex | Imine directing group | Furfurylimines | High selectivity through catalyst tuning. | beilstein-journals.org |

| Homogeneous | Ru PNN pincer complex | PNN pincer ligand | Methyl formate | High turnover number (TON) under mild conditions. | mdpi.com |

| Heterogeneous | CNT-based catalyst | Not specified | Ethyl glyoxylate | Catalyst reusability and recovery. | mdpi.com |

| Heterogeneous | VOx/γ-Al₂O₃ | γ-Alumina | Methyl glycolate | Enables continuous processing, greener alternative. | bohrium.com |

| Heterogeneous | Cu-based | Silica (SiO₂) | Dimethyl oxalate (B1200264) | High conversion and selectivity to ethylene glycol. | tue.nl |

Advanced Materials Applications

Beyond its role in catalysis, this compound and related structures are being explored for their potential in creating advanced materials with tailored properties.

Polymer and Polymerization Studies

This compound serves as a monomer in polymer chemistry. It can be used for the synthesis of poly(ethyl glyoxylate), a polymer noted for its enhanced thermal stability. A key feature of this compound is its ability to undergo controlled anionic polymerization, which allows for the creation of well-defined polymer architectures with specific molecular weights and narrow molecular weight distributions.

Modern polymerization techniques offer sophisticated control over polymer structure. Miniemulsion polymerization is a versatile method for producing functionalized polymers and nanoparticles in aqueous media. beilstein-journals.org Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another advanced technique used to synthesize complex architectures, such as the multi-responsive hyperbranched copolymers of poly(oligo(ethylene glycol)methyl methacrylate) and poly(2-(diisopropylamino)ethyl methacrylate). rsc.org These advanced methods highlight the potential for creating novel polymers from functional monomers like glyoxylate derivatives for specialized applications.

Liquid Crystal Research

Liquid crystals represent a state of matter with properties intermediate between those of conventional liquids and solid crystals, finding widespread use in display technologies and beyond. mdpi.comresearchgate.net The defining characteristic of molecules that form liquid crystal phases (mesogens) is their anisotropy, often a rod-like or disc-like shape, which allows for long-range orientational order. uh.edu

While direct research linking this compound to liquid crystals is not prominent, the synthesis of novel liquid crystalline materials often involves ester functionalities and substituted aromatic rings, which are present in the glyoxylate structure. For example, new bent-shaped liquid crystal molecules have been synthesized from precursors like 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione and ethylchloroacetate. ajchem-a.com These studies focus on creating molecules with specific shapes (e.g., "bent-core") to induce unique mesophases. Furthermore, the physicochemical properties of molecules, such as the presence of ester groups in compounds like ethyl p-aminobenzoate (ethyl PABA), are critical factors in the design and performance of liquid crystal formulations for applications like drug delivery. nih.gov The structural components of this compound are therefore relevant to the principles of molecular engineering used in liquid crystal research.

Applications in Advanced Functional Materials

The development of advanced functional materials is a cornerstone of modern materials science, engineering, and technology. These materials are designed with specific, tailored properties for high-performance applications. The choice of monomer is critical in polymer chemistry, as the monomer's structure dictates the resulting polymer's architecture, properties, and, ultimately, its function. This compound, as a functionalized α-keto ester, represents a class of monomers with potential for creating polymers with unique characteristics suitable for advanced applications. mdpi.comorganic-chemistry.org

The structure of this compound, featuring a reactive α-keto ester group and a sterically bulky mesityl group, suggests its utility as a building block for specialized polymers. wikipedia.org The presence of the ester and keto functionalities allows for various chemical transformations, while the mesityl group can impart significant steric influence, affecting chain packing, solubility, and thermal stability of the resulting polymer. wikipedia.orgchemrxiv.org Research into α-keto esters indicates their role as valuable platform molecules for synthesizing functional materials. mdpi.com Polymerization of such monomers can be achieved through methods like anionic polymerization, which is known for producing well-defined polymer architectures with controlled molecular weights and narrow distributions, a process referred to as living polymerization. wikipedia.orgdu.edu.egethernet.edu.et

The theoretical properties of a polymer derived from this compound, tentatively named poly(this compound), can be inferred from its constituent parts. The rigid aromatic mesityl group would likely increase the glass transition temperature (Tg) and enhance thermal stability compared to analogous aliphatic polymers. Furthermore, the steric bulk of the mesityl group could create significant free volume within the polymer matrix, influencing its mechanical and barrier properties.

Table 1: Conceptual Influence of Monomer Structure on Polymer Properties

| Monomer Feature | Corresponding Polymer Property | Example from this compound |

| Polymerizable Group | Forms the polymer backbone | The carbonyl group of the α-keto ester can potentially participate in anionic or other addition polymerization reactions. wikipedia.org |

| Ester Side-Chain | Influences polarity, solubility, and Tg | The ethyl ester group provides a site for potential post-polymerization modification and affects the polymer's polarity. |

| Aromatic Ring | Increases rigidity and thermal stability | The benzene (B151609) ring within the mesityl group contributes to a more rigid and thermally stable polymer backbone. chemrxiv.org |

| Bulky Substituent | Affects chain packing, free volume, and solubility | The three methyl groups on the benzene ring (mesityl group) provide significant steric hindrance, potentially leading to amorphous polymers with unique mechanical properties. wikipedia.orgmdpi.com |

Research Findings in Polymer Synthesis

While specific research detailing the extensive use of this compound in materials science is emerging, the broader class of poly(keto-esters) has been explored. google.com These polymers are noted for having both oxycarbonyl and carbonyl units in the polymer backbone. google.com The conversion of polyketones to poly(keto-esters) can be controlled to achieve a desired ratio of keto to ester groups, which in turn tailors the physical characteristics of the final material. google.com This allows for the production of polymers with a wide range of properties based on the extent of conversion and the molecular weight of the initial polyketone. google.com

The synthesis of polymers from functional monomers often utilizes controlled polymerization techniques to achieve specific architectures. wikipedia.org For instance, anionic polymerization, initiated by organometallic compounds like butyllithium (B86547) or electron transfer reagents like sodium naphthalene, is particularly effective for monomers with electron-withdrawing groups. ethernet.edu.etnist.gov This method proceeds with a stable, non-terminating anionic active center, allowing for the synthesis of polymers with a predictable molecular weight and a narrow molecular weight distribution (low dispersity). wikipedia.orgethernet.edu.et Such control is crucial for applications in advanced materials where consistent and predictable material properties are required.

Potential in Coatings and Nanocomposites

In the field of nanocomposites, polymers serve as a matrix to host nanofillers (e.g., carbon fibers, silica, metal oxides), leading to materials with enhanced thermal, mechanical, or electrical properties. chemrxiv.org The performance of a nanocomposite is highly dependent on the interaction between the polymer matrix and the filler. The functional groups on a polymer derived from this compound could potentially offer specific interactions with various nanofillers, leading to homogenous dispersion and improved material performance. For example, the incorporation of nanoparticles can significantly alter the properties of a polymer matrix, as summarized in the table below.

Table 2: General Effects of Nanofillers on Polymer Matrices

| Nanofiller Type | Primary Effect on Polymer Matrix | Potential Application |

| Carbon Nanofibers/Nanotubes | Increased tensile strength, thermal and electrical conductivity. | Lightweight structural components, electronics. |

| Silica (SiO₂) | Improved hardness and thermal stability. | Scratch-resistant coatings, reinforced elastomers. |

| Metal Oxides (e.g., TiO₂, ZnO) | Enhanced UV resistance, antimicrobial properties, altered optical properties. | Protective coatings, food packaging, photocatalysis. |

| Nanoclay | Improved barrier properties and flame retardancy. | High-performance packaging, fire-resistant materials. |

The synthesis of advanced materials often involves the careful selection of monomers to build polymers with desired functionalities. chemrxiv.org this compound, with its distinct chemical motifs, represents a building block that could be exploited in the rational design of new functional polymers for specialized applications in materials science.

Computational and Theoretical Studies of Ethyl Mesitylglyoxylate

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and energetics of molecular systems. imist.ma Methods like Density Functional Theory (DFT) are particularly valuable for studying the properties of organic molecules, providing a balance between computational cost and accuracy. imist.ma

The reactivity of ethyl mesitylglyoxylate is largely dictated by the electronic structure of its glyoxylate (B1226380) moiety, which consists of an α-keto ester functional group. Quantum chemical calculations can elucidate the distribution of electron density and identify reactive sites within the molecule.

The glyoxylate group features two adjacent carbonyl carbons and an ester oxygen, which are highly electronegative. This arrangement leads to a significant polarization of the carbon-oxygen bonds, rendering the carbonyl carbons electrophilic and susceptible to nucleophilic attack. The mesityl group, being an electron-donating aromatic ring, influences the electronic properties of the adjacent carbonyl group.

Calculated parameters such as electrostatic potential maps and partial atomic charges are used to quantify this electronic distribution. For this compound, these calculations would typically show a high concentration of negative potential (red color) around the oxygen atoms and a positive potential (blue color) around the carbonyl carbons, confirming their electrophilic character.

Table 1: Calculated Electronic Properties of the Glyoxylate Moiety in this compound (Illustrative) Note: These are representative values based on typical quantum chemical calculations for similar α-keto esters.

| Atomic Site | Calculated Partial Charge (e) | Implication |

| Carbonyl Carbon (C=O adjacent to mesityl) | +0.45 to +0.60 | Primary site for nucleophilic attack |

| Carbonyl Carbon (C=O of ester) | +0.50 to +0.65 | Electrophilic site |

| Carbonyl Oxygen (O=C adjacent to mesityl) | -0.55 to -0.70 | Nucleophilic site, H-bond acceptor |

| Carbonyl Oxygen (O=C of ester) | -0.55 to -0.70 | Nucleophilic site, H-bond acceptor |

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. libretexts.org For this compound, the primary degrees of rotational freedom are the torsion angles around the C-C bond connecting the mesityl ring to the glyoxylate unit and the C-C and C-O bonds of the ethyl ester group.

The significant steric bulk of the mesityl group, with its two ortho-methyl substituents, creates substantial torsional strain and hinders free rotation around the bond connecting it to the carbonyl carbon. msu.edu Computational studies on similar alkyl-substituted benzene (B151609) compounds have shown that the preferred conformation often involves the plane of the substituent being perpendicular to the plane of the aromatic ring to minimize steric clashes. dtic.mil

Quantum chemical calculations can map the potential energy surface as a function of these torsional angles to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.gov The energy difference between conformers is often small, but the rotational barriers can be significant enough to influence the molecule's average shape and reactivity. libretexts.org

Table 2: Hypothetical Conformational Analysis of this compound Note: This table illustrates potential conformers and their relative energies based on steric considerations.

| Torsional Angle | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Mesityl-C(O) (Dihedral ≈ 90°) | Perpendicular orientation, minimizes steric clash with ortho-methyls. | 0.0 (Most Stable) | > 95 |

| Mesityl-C(O) (Dihedral ≈ 0°) | Eclipsed orientation, high steric hindrance. | > 10 (High Barrier) | < 1 |

| O=C-C=O (Dihedral ≈ 180°, anti) | The two carbonyl groups are anti-periplanar. | 0.5 | ~ 30 |

| O=C-C=O (Dihedral ≈ 0°, syn) | The two carbonyl groups are syn-periplanar. | 1.5 | ~ 5 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. nih.govresearchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov

For this compound, quantum chemical calculations can determine the energies and spatial distributions of these frontier orbitals.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to be localized primarily on the π* antibonding orbitals of the electron-deficient glyoxylate moiety. Its low energy makes the molecule a good electrophile, readily accepting electrons from a nucleophile. The largest coefficients of the LUMO would likely be on the two carbonyl carbons, indicating these as the sites for nucleophilic attack.

HOMO (Highest Occupied Molecular Orbital): The HOMO is typically associated with the most electron-rich part of the molecule. For this compound, this would be the π-system of the electron-donating mesityl ring. This makes the aromatic ring susceptible to attack by strong electrophiles.

The energy gap between the HOMO and LUMO is also an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. imist.ma

Table 3: Predicted Frontier Molecular Orbitals (FMO) for this compound

| Orbital | Predicted Primary Location | Predicted Energy (Illustrative) | Implication for Reactivity |

| LUMO | π* orbitals of the α-dicarbonyl system | -1.5 to -2.5 eV | Defines the molecule as an electrophile; site of nucleophilic attack. |

| HOMO | π orbitals of the mesityl ring | -6.0 to -7.0 eV | Site of electrophilic attack; electron-donating character in reactions. |

| HOMO-LUMO Gap | - | 4.5 to 5.5 eV | Indicates moderate kinetic stability. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics, solvation, and thermodynamic properties of a system in various environments. nih.govnih.gov

The choice of solvent can dramatically alter the rate and outcome of a chemical reaction. nih.govfrontiersin.org MD simulations are particularly well-suited to explore these solvation effects at a molecular level by explicitly modeling the interactions between the solute (this compound) and surrounding solvent molecules.

Simulations can reveal how a solvent's polarity and hydrogen-bonding capability affect the stability of the ground state and transition states of a reaction. frontiersin.org For instance, in a nucleophilic addition to one of the carbonyl groups of this compound, a polar protic solvent like methanol (B129727) could stabilize the developing negative charge on the oxygen atom in the transition state through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction. Conversely, a non-polar solvent like hexane (B92381) would not offer such stabilization. The performance of an electrolyte or solvent system is influenced not only by the solvation structure but also by the intrinsic reactivity of the solvent itself. rsc.org

The conformational preferences identified through quantum calculations in a vacuum can be significantly altered by the presence of a solvent. MD simulations can map the conformational landscape of this compound in different solvent environments, revealing how intermolecular forces shift the equilibrium between different conformers. nih.govrsc.org

In a non-polar solvent, intramolecular steric and electronic effects are dominant, and the conformational landscape would likely resemble the gas-phase predictions. However, in a polar solvent, conformations that maximize the exposure of the polar glyoxylate moiety to the solvent may become more populated, even if they are of slightly higher energy in the gas phase. The solvent can stabilize conformers with a larger dipole moment. MD simulations can quantify these shifts by calculating the population distribution of key torsional angles over the course of the simulation.

Table 4: Predicted Solvent Effects on the Conformational Equilibrium of this compound Note: This table provides a qualitative prediction of how solvent polarity might influence the population of different conformers.

| Solvent Environment | Key Intermolecular Forces | Predicted Effect on Conformation |

| Non-Polar (e.g., Hexane) | Van der Waals interactions | Conformations are primarily dictated by intramolecular steric hindrance. The perpendicular arrangement of the mesityl group is strongly favored. |

| Polar Aprotic (e.g., Acetone) | Dipole-dipole interactions | Stabilization of conformers with a larger overall dipole moment. Minor shifts in the torsional angle populations of the ester group. |

| Polar Protic (e.g., Methanol) | Hydrogen bonding, dipole-dipole | Specific hydrogen bonding to the carbonyl oxygens can influence the rotational potential of the glyoxylate moiety, potentially favoring more "open" conformations. |

Future Directions and Emerging Research Avenues for Ethyl Mesitylglyoxylate

Exploration of Uncharted Reactivity Modes

The reactivity of ethyl mesitylglyoxylate is dominated by its two adjacent carbonyl groups and the bulky 2,4,6-trimethylphenyl substituent. Future research could focus on leveraging this unique electronic and steric environment to explore novel transformations beyond its known polymerization chemistry.

One promising area is the investigation of asymmetric reactions. The prochiral dicarbonyl moiety is an ideal target for stereoselective transformations. For instance, asymmetric hydrogenation or transfer hydrogenation could yield ethyl (R)- or (S)-mesitylmandelate, valuable chiral building blocks. Another avenue involves exploring cycloaddition reactions. The electron-deficient nature of the keto-ester could enable its participation as a dienophile or dipolarophile in [4+2] or [3+2] cycloadditions, respectively, to construct complex carbocyclic and heterocyclic frameworks. Furthermore, the steric hindrance of the mesityl group could be exploited to direct regioselective reactions at the less hindered ester carbonyl or to stabilize reactive intermediates.

| Potential Reaction Type | Proposed Catalyst/Reagent | Expected Product Class | Potential Significance |

| Asymmetric Reduction | Chiral Ruthenium or Rhodium complexes | Chiral α-hydroxy esters | Access to enantiopure building blocks |

| Enantioselective Epoxidation | Chiral dioxiranes or organocatalysts | Glycidic esters | Synthesis of complex oxygenated molecules |

| [4+2] Cycloaddition (Diels-Alder) | Lewis acid catalysts with electron-rich dienes | Dihydropyran derivatives | Rapid construction of heterocyclic systems |

| Multicomponent Reactions | e.g., Passerini or Ugi reactions | α-acyloxy carboxamides | Molecular diversity for library synthesis |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. For this compound, flow chemistry could be instrumental in both its synthesis and its subsequent transformations. The synthesis of related compounds, such as ethyl diazoacetate, has been shown to be safer and more efficient in continuous-flow microreactors. researchgate.netrsc.org A similar approach could be developed for the production of this compound, potentially allowing for better control over reaction parameters and minimizing the formation of byproducts.

Furthermore, integrating the synthesis of this compound with its polymerization in a continuous flow setup could enable the production of poly(ethyl glyoxylate) with precise control over molecular weight and dispersity. nsf.gov Automated synthesis platforms could then be used to rapidly screen different initiators, catalysts, and reaction conditions to optimize the polymer properties for specific applications, such as in smart packaging or drug delivery. core.ac.ukcore.ac.uk

Biocatalytic Transformations of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The application of enzymes to transform this compound is a virtually unexplored field. Ketoreductases (KREDs) are particularly promising for the asymmetric reduction of the α-keto group to produce chiral α-hydroxy esters with high enantiomeric excess. This approach would be analogous to the biocatalytic reduction of other ketoesters like ethyl 4-chloroacetoacetate. researchgate.net